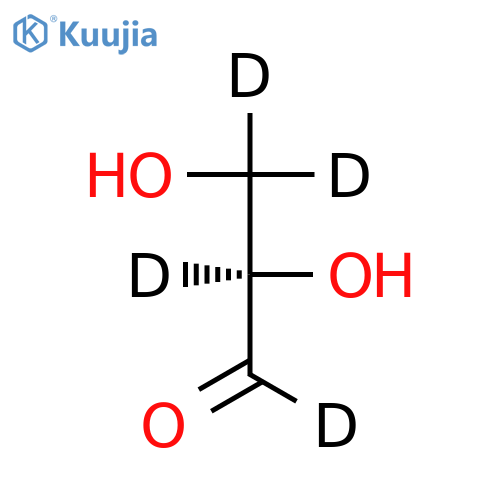

Cas no 478529-60-1 (D-Glyceraldehyde-1,2,3,3'-d4)

D-Glyceraldehyde-1,2,3,3'-d4 化学的及び物理的性質

名前と識別子

-

- Propanal-1,2,3,3-d4,2,3-dihydroxy-, (2R)- (9CI)

- D-[1,2,3,3'-2H4]GLYCERALDEHYDE

- D-Glyceraldehyde-1,2,3,3'-d4

- (R)-2,3-Dihydroxypropanal-d4

- (2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one

- HY-W008507S2

- CS-0460390

- 478529-60-1

- 2,3-Dihydroxy-(2r)-propanal-1,2,3,3-d4

- DB-226804

-

- インチ: InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D

- InChIKey: MNQZXJOMYWMBOU-ITGMSCEKSA-N

- SMILES: [2H]C([C@](C(O)([2H])[2H])([2H])O)=O

計算された属性

- 精确分子量: 94.056801033g/mol

- 同位素质量: 94.056801033g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 6

- 回転可能化学結合数: 2

- 複雑さ: 43.3

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -1.6

- トポロジー分子極性表面積: 57.5Ų

D-Glyceraldehyde-1,2,3,3'-d4 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | G598206-1mg |

D-Glyceraldehyde-1,2,3,3'-d4 |

478529-60-1 | 1mg |

$316.00 | 2023-05-18 | ||

| TRC | G598206-10mg |

D-Glyceraldehyde-1,2,3,3'-d4 |

478529-60-1 | 10mg |

$2463.00 | 2023-05-18 | ||

| Omicron Biochemicals | GLE-010-0.25g |

D-[1,2,3,3'-2H4]glyceraldehyde |

478529-60-1 | 0.25g |

$5790 | 2025-02-19 | ||

| Omicron Biochemicals | GLE-010-0.10g |

D-[1,2,3,3'-2H4]glyceraldehyde |

478529-60-1 | 0.10g |

$2900 | 2025-02-19 |

D-Glyceraldehyde-1,2,3,3'-d4 関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

D-Glyceraldehyde-1,2,3,3'-d4に関する追加情報

D-Glyceraldehyde-1,2,3,3'-d4: A Comprehensive Overview

D-Glyceraldehyde-1,2,3,3'-d4, also known by its CAS number 478529-60-1, is a deuterated derivative of D-glyceraldehyde. This compound has gained significant attention in the fields of biochemistry and metabolic research due to its unique properties and applications. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.

D-Glyceraldehyde is a triose sugar alcohol that plays a crucial role in various biochemical pathways. The deuterated version, D-Glyceraldehyde-1,2,3,3'-d4, incorporates four deuterium atoms at specific positions on the molecule. This modification enhances its utility in isotopic labeling studies and metabolic tracing experiments. Recent studies have highlighted its importance in understanding glycolysis and related metabolic processes at a molecular level.

The synthesis of D-Glyceraldehyde-1,2,3,3'-d4 involves advanced chemical techniques to ensure precise placement of deuterium atoms. Researchers have developed efficient methods to produce this compound with high isotopic purity. According to a study published in the Journal of Organic Chemistry in 2023, the use of palladium-catalyzed hydrogenation reactions has significantly improved the yield and quality of this compound.

In terms of applications, D-Glyceraldehyde-1,2,3,3'-d4 is widely used as a stable isotope tracer in metabolomics studies. Its ability to integrate into metabolic pathways without altering their normal function makes it an invaluable tool for researchers. A recent study conducted by scientists at the Max Planck Institute demonstrated how this compound can be employed to track glycolytic fluxes in cancer cells under different oxygenation conditions.

Another emerging application of D-Glyceraldehyde-1,2,3,3'-d4 is in the field of bioinformatics and systems biology. By incorporating this compound into computational models of metabolic networks, researchers can simulate how changes in glycolytic rates affect overall cellular metabolism. This approach has been particularly useful in identifying potential therapeutic targets for metabolic disorders such as diabetes and obesity.

From a structural standpoint, D-Glyceraldehyde-1,2,3,3'-d4 exhibits unique spectroscopic properties due to the presence of deuterium atoms. These properties have been leveraged in nuclear magnetic resonance (NMR) spectroscopy studies to gain insights into molecular dynamics and interactions. A 2023 paper published in Analytical Chemistry reported that the use of this compound as a reference standard has improved the accuracy of NMR-based metabolomic analyses.

In conclusion, D-Glyceraldehyde-1', 2', 3', 3'-d4 stands out as a versatile tool in modern biochemical research. Its role as an isotopic tracer and its compatibility with advanced analytical techniques make it an essential compound for studying metabolic pathways and cellular functions. As ongoing research continues to uncover new applications for this compound,

it is poised to play an even more critical role in advancing our understanding of biological systems.

478529-60-1 (D-Glyceraldehyde-1,2,3,3'-d4) Related Products

- 478529-51-0(DL-Glyceraldehyde-1,2-13C2)

- 478529-64-5(Propanal-2-d,2,3-dihydroxy-, (2R)- (9CI))

- 478529-54-3(D-Glyceraldehyde-1,2,3-13C3 (Aqueous Solution))

- 478529-53-2(DL-Glyceraldehyde-1,3-13C2 (~ 0.1M Solution) (>85%))

- 56-82-6(DL-Glyceraldehyde)

- 453-17-8(D-Glyceraldehyde (>80%))

- 26793-98-6(DL-GLYCERALDEHYDE DIMER)

- 71122-43-5(DL-Glyceraldehyde-2-13C)

- 478529-50-9(D-Glyceraldehyde-3-13C)

- 497-09-6((S)-2,3-Dihydroxypropanal (90% in H2O))